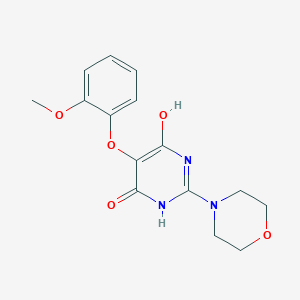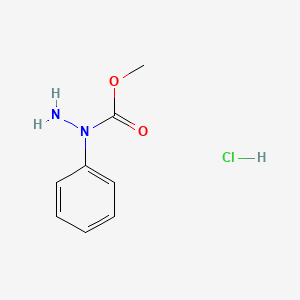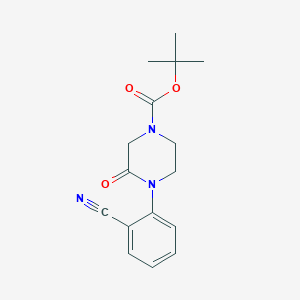![molecular formula C11H16N2O2 B13869541 N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzamide core with a dimethylaminoethyl group and a hydroxyl group attached to the benzene ring. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated benzamides.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2-(dimethylamino)ethyl]-4-aminobenzamide
- N-[2-(dimethylamino)ethyl]-4-methoxybenzamide
- N-[2-(dimethylamino)ethyl]-4-chlorobenzamide
Uniqueness
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a dimethylaminoethyl group on the benzamide core. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for various applications compared to its analogs.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
InChIキー |
WWHWCXHBONPOCL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)



![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)

![Tert-butyl 4-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869522.png)



